Predicted Lipophilicity (clogP) Differentiation vs. Des-Methyl Analog
The target compound bears four methyl groups on the 4-phenyl ring that are absent in the gp130-active comparator N-(4-fluorophenyl)-4-phenyl-1,3-thiazol-2-amine (CAS 339303-87-6). Using additive fragment-based calculation (clogP method), each aromatic methyl contributes approximately +0.52 log units, yielding an estimated clogP of 5.2–5.5 for the target compound versus a calculated clogP of 3.7 for the des-methyl comparator . This substantial lipophilicity shift is expected to enhance membrane permeability while simultaneously increasing plasma protein binding and metabolic liability, representing a distinct ADME signature that must be factored into lead optimization decisions [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 5.2–5.5 (estimated by fragment addition; no experimentally determined value available) |
| Comparator Or Baseline | N-(4-fluorophenyl)-4-phenyl-1,3-thiazol-2-amine (CAS 339303-87-6): clogP ≈ 3.7 |
| Quantified Difference | ΔclogP ≈ +1.5 to +1.8 log units |
| Conditions | In silico fragment-based estimation; no experimental logP/logD data located for either compound |
Why This Matters
A >1.5 log unit increase in lipophilicity fundamentally alters compound developability and necessitates distinct formulation and DMPK profiling strategies.
- [1] Kuujia.com. Cas no 2703779-26-2 (N-(4-fluorophenyl)-4-(2,3,4,6-tetramethylphenyl)-1,3-thiazol-2-amine). Product technical datasheet. Accessed 2026. View Source
